molecular formula C12H11N7OS B12159152 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12159152
M. Wt: 301.33 g/mol
InChI Key: XHAHDVSAOKYCMK-UHFFFAOYSA-N
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Description

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a tetrazole ring, a phenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the Rings: The final step involves coupling the tetrazole-phenyl intermediate with the thiadiazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules.

Medicine

Medically, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating infections, cancer, and inflammatory diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    4-(1H-tetrazol-1-yl)benzoic acid: Contains the tetrazole and phenyl groups but lacks the thiadiazole ring and the propanamide group.

Uniqueness

The uniqueness of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its combination of the tetrazole, phenyl, and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11N7OS

Molecular Weight

301.33 g/mol

IUPAC Name

3-[4-(tetrazol-1-yl)phenyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H11N7OS/c20-11(15-12-16-14-8-21-12)6-3-9-1-4-10(5-2-9)19-7-13-17-18-19/h1-2,4-5,7-8H,3,6H2,(H,15,16,20)

InChI Key

XHAHDVSAOKYCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=NN=CS2)N3C=NN=N3

Origin of Product

United States

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